Acid Orange 116

Description

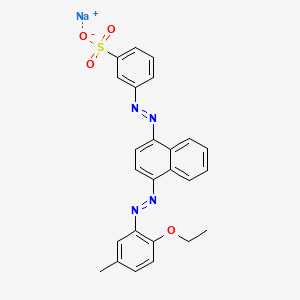

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate (CAS No. 273-386-3) is an azo dye characterized by a bis-azo structure. Its molecular architecture comprises two azo (–N=N–) linkages: one connects a 2-ethoxy-5-methylphenyl group to a naphthyl moiety, while the second links the naphthyl group to a benzenesulphonate backbone. The sodium sulfonate group enhances water solubility, making it suitable for applications requiring aqueous formulations.

Structure

3D Structure of Parent

Properties

CAS No. |

68959-00-2 |

|---|---|

Molecular Formula |

C25H21N4NaO4S |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

PHBKXNWUWOCVEI-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

First Diazotization: Formation of Primary Diazonium Salt

The synthesis begins with the diazotization of m-aminobenzenesulfonic acid under acidic conditions:

- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and ice bath (0–5°C).

- Mechanism : The amine group (-NH₂) reacts with nitrous acid (HNO₂) to form a diazonium chloride intermediate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| pH | <1.5 (strongly acidic) |

| Reaction Time | 30–60 minutes |

First Coupling: Formation of Monoazo Intermediate

The diazonium salt couples with 1-naphthylamine in an alkaline medium:

- Reagents : Sodium hydroxide (NaOH), 1-naphthylamine.

- Mechanism : Electrophilic substitution at the para position of 1-naphthylamine yields a monoazo compound.

Key Observations :

- pH must be maintained at 8–9 to stabilize the diazonium salt and prevent decomposition.

- Excess NaOH ensures solubility of the phenolic coupling agent.

Sequential Synthesis Approach

Second Diazotization: Intermediate Diazonium Salt Formation

The monoazo intermediate undergoes a second diazotization:

Second Coupling: Introduction of 2-Ethoxy-5-Methylphenyl Group

The diazonium salt couples with 2-ethoxy-5-methylphenol under controlled conditions:

- Reagents : 2-ethoxy-5-methylphenol, sodium acetate (buffer).

- Mechanism : The phenol’s hydroxyl group directs coupling to the ortho position relative to the ethoxy group.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 10–15°C |

| pH | 6.5–7.5 (buffered) |

| Solvent | Aqueous ethanol |

Catalysts and Reaction Conditions

Role of Catalysts

Temperature and pH Sensitivity

- Critical Factors :

Purification and Sodium Salt Formation

Isolation of Crude Product

Conversion to Sodium Salt

The sulfonic acid group is neutralized with sodium hydroxide:

- Reaction :

$$ \text{R-SO}3\text{H} + \text{NaOH} \rightarrow \text{R-SO}3\text{Na} + \text{H}_2\text{O} $$ - Drying : The product is oven-dried at 60–80°C to constant weight.

Yield and Purity :

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Purity (HPLC) | >98% |

Industrial-Scale Modifications

Solvent Optimization

Environmental Considerations

- Waste Management : Neutralization of acidic byproducts with lime (CaO) minimizes environmental impact.

- Green Chemistry : Recent patents propose enzymatic diazotization to replace nitrous acid, though yields remain suboptimal.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water mobile phase).

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.

Reduction: Reduction of the azo bonds using reducing agents such as sodium dithionite results in the formation of amines.

Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dye Chemistry

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate is primarily used as a dye in various applications:

- Textile Industry: It serves as a dye for fabrics due to its vibrant color and stability under various conditions. Its azo structure contributes to the colorfastness of the dyes used on textiles.

- Food Industry: The compound can also be utilized as a food coloring agent, providing aesthetic appeal to food products while adhering to safety regulations.

Biochemical Applications

In biochemical research, this compound has been studied for its potential interactions with biological molecules:

- Enzyme Inhibition Studies: Research indicates that azo compounds can act as inhibitors for certain enzymes, making them valuable in studying enzyme kinetics and mechanisms of action.

- Cellular Studies: The compound's ability to stain cells allows researchers to visualize cellular structures and processes under microscopy, aiding in cell biology studies.

Analytical Chemistry

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate is also employed in analytical methods:

- Spectrophotometry: The compound can be used as a chromogenic reagent in spectrophotometric assays, where it forms colored complexes with metal ions or other analytes, facilitating quantitative analysis.

- Chromatography: It serves as a marker in chromatographic techniques, helping to identify and quantify substances based on their retention times.

Case Study 1: Textile Dyeing

A study demonstrated the effectiveness of sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate as a dye for cotton fabrics. The results showed that fabrics dyed with this compound exhibited high color fastness to washing and light exposure, making it suitable for commercial textile applications.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the inhibitory effects of various azo compounds, including sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate], on specific enzymes involved in metabolic pathways. The findings indicated that this compound could modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate primarily involves its interaction with molecular targets through its azo and sulfonate groups. The azo groups can participate in electron transfer reactions, while the sulfonate group enhances the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s bis-azo structure distinguishes it from mono-azo analogs. Key comparisons include:

Key Observations :

- Bis-azo vs. Mono-azo: The target compound’s dual azo groups likely result in a broader absorption spectrum, yielding darker hues compared to mono-azo dyes like CI 14700 (Red) .

- Regulatory Gaps: Unlike CI 14700 and CI 14720, the target compound is absent from major cosmetic regulations, suggesting non-cosmotive applications (e.g., textiles, plastics) .

Performance Metrics

- Solubility : Sodium sulfonate groups ensure high water solubility, similar to CI 14700 and Acid Orange 23. However, the ethoxy substituent may reduce solubility compared to hydroxylated analogs like CI 14720 .

- Lightfastness : Bis-azo dyes generally exhibit superior lightfastness due to extended conjugation. This property is critical in industrial dyes but less emphasized in cosmetics .

- Toxicity : Azo dyes are scrutinized for aromatic amine degradation products. While CI 14700 and CI 14720 comply with EU purity criteria, the target compound’s safety profile remains undocumented in public databases .

Application Scope

- Cosmetics: Limited evidence for cosmetic use, unlike CI 14700 (lipsticks) and Acid Orange 24 (hair dyes). Its absence from Regulation 1223/2009 suggests exclusion from EU-approved cosmetic colorants .

- Industrial : Likely used in textiles or plastics, leveraging its bis-azo structure for vibrant, stable coloration.

Biological Activity

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate, commonly referred to as Acid Orange 127 (C.I. 26502), is an azo dye with significant applications in various fields, including textiles, food, and cosmetics. This compound is notable for its vivid color and potential biological activities, which have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 68959-00-2 |

| Molecular Formula | C25H21N4NaO4S |

| Molecular Weight | 496.513 g/mol |

| LogP | 8.3626 |

| PSA (Polar Surface Area) | 124.25 Ų |

Structural Characteristics

The structure of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate features an azo linkage (-N=N-) which is characteristic of azo dyes. This structural motif is crucial for its color properties and biological interactions.

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate exhibits several biological activities:

- Antimicrobial Activity : Studies have indicated that azo dyes can possess antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

- Cytotoxicity : Research has shown that certain azo compounds can induce cytotoxic effects in various cell lines, potentially leading to apoptosis or necrosis.

- Mutagenicity and Carcinogenicity : Azo dyes are often scrutinized for their potential mutagenic effects due to their ability to undergo metabolic activation to form reactive intermediates that can damage DNA.

Toxicological Profile

The toxicological effects of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate have been evaluated in several studies:

- Acute Toxicity : In animal models, high doses have been associated with adverse effects on liver and kidney function.

- Chronic Exposure : Long-term exposure has raised concerns regarding carcinogenic potential, particularly in the context of dermal exposure in occupational settings.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology demonstrated that Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

- Cytotoxicity Assessment : Research published in Toxicology Letters evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death at concentrations above 100 µg/mL, suggesting potential hepatotoxicity.

- Genotoxicity Evaluation : A study conducted using the Ames test revealed that Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate had mutagenic effects at higher concentrations, indicating a need for caution in its use in consumer products.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via sequential diazotization and coupling reactions. First, 2-ethoxy-5-methylaniline is diazotized using nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C, followed by coupling with 1-naphthylamine to form the first azo bond. A second diazotization step introduces the benzenesulphonate group. Optimization includes controlling pH (2–4 for stable diazonium salts) and temperature (0–10°C to prevent decomposition). Catalyst screening (e.g., NaNO₂ stoichiometry) and solvent selection (aqueous/organic biphasic systems) improve yields .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR identify aromatic protons and carbons, with shifts at δ 7.5–8.5 ppm for naphthyl protons and δ 1.2–1.5 ppm for ethoxy groups.

- UV-Vis : Strong absorbance in the visible range (λₘₐₐ ≈ 450–550 nm) confirms conjugation in the azo chromophore.

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M⁻] at m/z corresponding to C₂₄H₂₀N₄O₅S⁻ (exact mass: 508.11) .

Q. What are the stability profiles of this compound under varying pH and light exposure?

- Methodology : Stability studies involve:

- pH-dependent degradation : Incubate solutions at pH 2–12 (buffered) and monitor via HPLC. Azo bonds hydrolyze under strong acidic (pH < 2) or alkaline (pH > 10) conditions, forming aromatic amines.

- Photodegradation : Expose to UV/visible light (300–700 nm) and analyze degradation products (e.g., sulfonated naphthoquinones) using LC-MS/MS. Quantum yield calculations determine degradation kinetics .

Advanced Research Questions

Q. How does this compound interact with biomolecules like serum albumin, and what are the implications for toxicity?

- Methodology :

- Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) by measuring tryptophan fluorescence quenching. Calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer plots.

- Molecular docking : Simulate interactions using software like AutoDock to identify binding sites (e.g., Sudlow’s site I/II). Correlate with in vitro cytotoxicity assays (e.g., MTT on hepatic cell lines) to assess bioaccumulation risks .

Q. What analytical methods are recommended for detecting trace amounts of this compound in environmental matrices?

- Methodology :

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges for pre-concentration from water samples. Optimize elution with methanol:acetic acid (95:5 v/v).

- LC-UV/HRMS : Employ a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) can reach 0.1 µg/L with isotope-labeled internal standards (e.g., ¹³C analogs) .

Q. What mechanistic pathways govern its photolytic degradation, and how do byproducts impact aquatic ecosystems?

- Methodology :

- Time-resolved spectroscopy : Use laser flash photolysis to identify transient species (e.g., triplet excited states or radicals).

- Ecotoxicology assays : Test degradation byproducts (e.g., sulfonated anilines) on Daphnia magna (48-h LC₅₀) and algal growth inhibition. Compare toxicity thresholds to environmental concentrations .

Data Contradictions and Resolution

- Evidence Conflict : Some sources list similar azo dyes (e.g., CI 14700) with conflicting regulatory limits ( vs. 16).

Key Research Gaps

- Environmental Fate : Limited data on long-term soil adsorption/desorption kinetics.

- Proposed Study : Use ¹⁴C-labeled compound in microcosm experiments to track mineralization rates and metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.